molecular formula C12H17F2N5 B11727382 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11727382
M. Wt: 269.29 g/mol
InChI Key: RKKHLFSUGWYLGB-UHFFFAOYSA-N
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Description

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a difluoromethyl group and a methyl group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H17F2N5/c1-8(2)18-7-11(9(3)17-18)15-6-10-4-5-16-19(10)12(13)14/h4-5,7-8,12,15H,6H2,1-3H3

InChI Key

RKKHLFSUGWYLGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2C(F)F)C(C)C

Origin of Product

United States

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